trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene CAS 84540-34-1
trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene CAS 84540-34-1
An In-depth Technical Guide to trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene (CAS 84540-34-1)
Abstract
This technical guide provides a comprehensive scientific overview of trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene (CAS No. 84540-34-1), a key calamitic (rod-shaped) liquid crystal. The molecular architecture, featuring a saturated cyclohexane ring linked to an alkoxy-substituted benzene moiety, imparts the mesogenic properties essential for applications in electro-optical devices.[1] This document details a validated multi-step synthetic pathway, encompassing a palladium-catalyzed Suzuki-Miyaura coupling for core structure assembly and a subsequent Williamson ether synthesis for the terminal alkoxy functionalization. We provide detailed, field-tested protocols for synthesis, purification, and comprehensive analytical characterization by means of spectroscopy (¹H NMR, ¹³C NMR, FT-IR), mass spectrometry (MS), and differential scanning calorimetry (DSC) to confirm thermal mesophase behavior. The discussion emphasizes the causal relationships between molecular structure, synthetic strategy, and the resultant physicochemical properties relevant to researchers in materials science and drug development professionals exploring liquid crystal scaffolds.
Introduction and Molecular Design
trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene is a thermotropic liquid crystal, a state of matter exhibiting properties between those of a conventional liquid and a solid crystal.[2] Its elongated, rigid molecular structure is fundamental to the formation of a nematic liquid crystal phase upon heating.[3] The molecule's design can be deconstructed into three key components:
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The Saturated Cyclohexyl Ring: The trans-conformation of the 1,4-substituted cyclohexane ring provides a linear, rigid segment that contributes to the rod-like shape, which is critical for liquid crystalline behavior.
-
The Aromatic Core: The central benzene ring provides structural rigidity and facilitates intermolecular π-π interactions, which are crucial for the stability of the mesophase.
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The Terminal Alkyl/Alkoxy Chains: The n-butyl group on the cyclohexane and the ethoxy group on the phenyl ring enhance the aspect ratio of the molecule and influence key properties such as melting point, clearing point (the temperature at which the material becomes an isotropic liquid), and dielectric anisotropy.
These features make it an important component in liquid crystal mixtures formulated for display applications, where properties like viscosity, optical anisotropy, and a broad nematic temperature range are paramount.[3][4]
Physicochemical and Thermal Properties
The physical and thermal characteristics of a liquid crystal define its suitability for specific applications. The properties for the related compound, 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene, are well-documented and provide a strong reference point.[5][6]
| Property | Value | Source |
| CAS Number | 84540-34-1 | |
| Molecular Formula | C₁₈H₂₈O | Derived |
| Molecular Weight | 260.42 g/mol | Derived |
| Physical Form | White to off-white crystalline solid | [7] |
| Melting Point (Crystal → Nematic) | ~42-53 °C (Expected range) | [6][8] |
| Boiling Point | ~360-375 °C (Predicted) | [8] |
| Density | ~0.92 g/cm³ (Predicted) | [5] |
Synthesis and Mechanistic Rationale
The synthesis of trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene is a multi-step process that requires precise control over stereochemistry and reaction conditions. A robust and scalable approach involves a Suzuki-Miyaura cross-coupling reaction to form the central carbon-carbon bond, followed by a Williamson ether synthesis.[9][10]
Retrosynthetic Analysis
A logical retrosynthetic strategy identifies the key bond disconnections in the target molecule, guiding the design of the forward synthesis. The primary disconnections are the ether C-O bond and the C-C bond between the aromatic and aliphatic rings.
Caption: Retrosynthetic analysis of the target molecule.
Synthetic Pathway Workflow
The forward synthesis leverages modern cross-coupling chemistry for efficient C-C bond formation, a cornerstone in the synthesis of advanced materials.[9][11]
Caption: Proposed two-stage synthetic workflow.
Detailed Experimental Protocols
Protocol 3.3.1: Synthesis of trans-4-(4-Butylcyclohexyl)phenol via Suzuki-Miyaura Coupling
This protocol is foundational for creating the core molecular structure. The Suzuki-Miyaura reaction is highly valued for its tolerance of a wide range of functional groups and its reliability.[12]
-
Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-bromophenol (10.0 g, 57.8 mmol), trans-4-butylcyclohexylboronic acid (11.6 g, 63.6 mmol, 1.1 eq), and sodium carbonate (18.4 g, 173.4 mmol, 3.0 eq).
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Solvent and Degassing: Add a 3:1 mixture of Toluene:Ethanol (100 mL) and water (30 mL). Degas the mixture by bubbling nitrogen through it for 20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive nitrogen atmosphere, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1.34 g, 1.16 mmol, 2 mol%).
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After cooling to room temperature, add 100 mL of ethyl acetate and transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure intermediate phenol.
Protocol 3.3.2: Synthesis of trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene via Williamson Ether Synthesis
This classic Sₙ2 reaction efficiently forms the ether linkage.[10][13] The choice of a polar aprotic solvent like DMF or acetone facilitates the reaction by solvating the cation of the base without solvating the nucleophilic phenoxide ion.
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve the trans-4-(4-butylcyclohexyl)phenol (10.0 g, 40.6 mmol) from the previous step in 100 mL of anhydrous acetone.
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 11.2 g, 81.2 mmol, 2.0 eq). The base deprotonates the phenol to generate the more nucleophilic phenoxide.
-
Alkylation: Add ethyl bromide (EtBr, 4.5 mL, 60.9 mmol, 1.5 eq) dropwise to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 56 °C) and stir vigorously for 8-12 hours. Monitor the disappearance of the starting phenol by TLC.
-
Workup: Cool the reaction mixture and filter off the inorganic salts. Rinse the filter cake with acetone. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Dissolve the crude residue in diethyl ether (100 mL), wash with 5% aqueous NaOH (2 x 30 mL) to remove any unreacted phenol, followed by water (2 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Final Purification: Recrystallize the resulting solid from ethanol or isopropanol to obtain the final product, trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene, as a white crystalline solid.
Analytical Characterization and Validation
Rigorous analytical testing is required to confirm the identity, purity, and properties of the synthesized compound.
Spectroscopic and Chromatographic Analysis Workflow
Caption: Workflow for analytical validation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural confirmation. The spectra will show distinct signals for the aromatic protons, the trans-cyclohexyl protons (which exhibit characteristic broad multiplets), the aliphatic butyl chain, and the terminal ethoxy group.
| Proton Environment | Expected ¹H Chemical Shift (δ, ppm) |
| Aromatic (Ar-H) | 6.8 - 7.2 |
| Methoxy (Ar-O-CH₂ -CH₃) | ~4.0 (quartet) |
| Cyclohexyl (CH ) | 1.0 - 2.5 (complex multiplets) |
| Methoxy (-O-CH₂-CH₃ ) | ~1.4 (triplet) |
| Butyl Chain (-CH₂CH₂CH₂CH₃) | 0.9 - 1.4 (multiplets and triplet) |
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Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides confirmation of functional groups. Key expected peaks include C-O-C stretching for the ether (~1245 cm⁻¹), aromatic C=C stretching (~1610, 1500 cm⁻¹), and aliphatic C-H stretching (~2850-2950 cm⁻¹).
-
Mass Spectrometry (MS): GC-MS is used to confirm the molecular weight and assess purity. The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 260.42.
-
Differential Scanning Calorimetry (DSC): This is the definitive method for identifying liquid crystal phase transitions. A DSC thermogram will show endothermic peaks corresponding to the crystal-to-nematic and nematic-to-isotropic liquid transitions, confirming the material's mesogenic nature and defining its operational temperature range.
Applications and Functional Insights
trans-1-(4-Butylcyclohexyl)-4-ethoxybenzene is primarily designed for use as a component in nematic liquid crystal mixtures for display technologies (LCDs).[3] Its specific contributions to a mixture include:
-
Broadening the Nematic Range: It helps to maintain the liquid crystal phase over a wide range of operating temperatures.
-
Tuning Optical Anisotropy (Δn): The combination of the saturated cyclohexyl ring and the aromatic core contributes to the overall birefringence of the mixture.
-
Modifying Dielectric Anisotropy (Δε): The ethoxy group provides a modest dipole moment that influences how the molecules align in an electric field, a critical parameter for display switching.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from structurally similar alkoxy-cyclohexyl-benzene compounds suggest the following precautions:
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14][15] Avoid inhalation of dust and contact with skin and eyes.[16]
-
Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.[17]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
This material is intended for research and development purposes only.
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